molecular formula C23H18FNO4S B2469690 3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866726-25-2

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2469690
CAS No.: 866726-25-2
M. Wt: 423.46
InChI Key: ADVDBFHPGCJGDC-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the sulfonyl group . The reaction conditions often involve the use of strong acids or bases to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core, along with the benzenesulfonyl and methoxyphenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-7-5-6-16(12-18)14-25-15-22(30(27,28)19-8-3-2-4-9-19)23(26)20-13-17(24)10-11-21(20)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVDBFHPGCJGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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